

Spectroscopic Profile of 2-Methylheptanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylheptanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylheptanal** ($C_8H_{16}O$, Molecular Weight: 128.21 g/mol), a branched-chain aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data (Predicted)

The 1H NMR spectrum of **2-Methylheptanal** is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.6	Doublet	1H	H-1 (Aldehyde)
~2.3	Multiplet	1H	H-2
~1.1	Doublet	3H	C2-CH ₃
~1.2-1.6	Multiplet	8H	H-3, H-4, H-5, H-6
~0.9	Triplet	3H	H-7

Note: Predicted data is based on established chemical shift values and coupling patterns for similar aliphatic aldehydes.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon is characteristically found at the low-field end of the spectrum.

Chemical Shift (δ) ppm	Assignment
~205	C-1 (C=O)
~50	C-2
~15	C2-CH ₃
~35	C-3
~29	C-4
~22	C-5
~31	C-6
~14	C-7

Note: Predicted data is based on typical chemical shift values for aliphatic aldehydes.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **2-Methylheptanal** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).^[1]
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- For ^1H NMR, the spectral width is typically set from -1 to 11 ppm.
- For ^{13}C NMR, the spectral width is typically set from -10 to 220 ppm.
- The data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of **2-Methylheptanal** will prominently feature a strong absorption band for the carbonyl group and characteristic bands for the aldehydic C-H bond.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960, ~2870	Strong	C-H stretch (alkane)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (alkane)

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **2-Methylheptanal** is placed on the surface of an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).[2][3][4][5]
- For the salt plate method, a second plate is placed on top to create a thin liquid film.[3]

Data Acquisition:

- A background spectrum of the empty ATR crystal or salt plates is recorded.
- The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2-Methylheptanal** is characterized by a molecular ion peak and several fragment ions. The NIST Mass Spectrometry Data Center provides a reference spectrum for **2-methylheptanal**.[6]

m/z	Relative Intensity	Possible Fragment Assignment
128	Low	$[M]^+$ (Molecular Ion)
85	Moderate	$[M - C_3H_7]^+$ (Loss of propyl radical)
70	Moderate	McLafferty rearrangement product
58	High	$[C_3H_6O]^+$
57	High	$[C_4H_9]^+$
43	High	$[C_3H_7]^+$ (Propyl cation)
41	High	$[C_3H_5]^+$ (Allyl cation)

Data is based on the mass spectrum available in the NIST WebBook and common fragmentation patterns of aldehydes.^[6] PubChem lists the top three peaks in the GC-MS data as m/z 58, 57, and 41.^[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- A small amount of **2-Methylheptanal** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- The sample is vaporized in the ion source.^{[8][9]}

Ionization and Fragmentation:

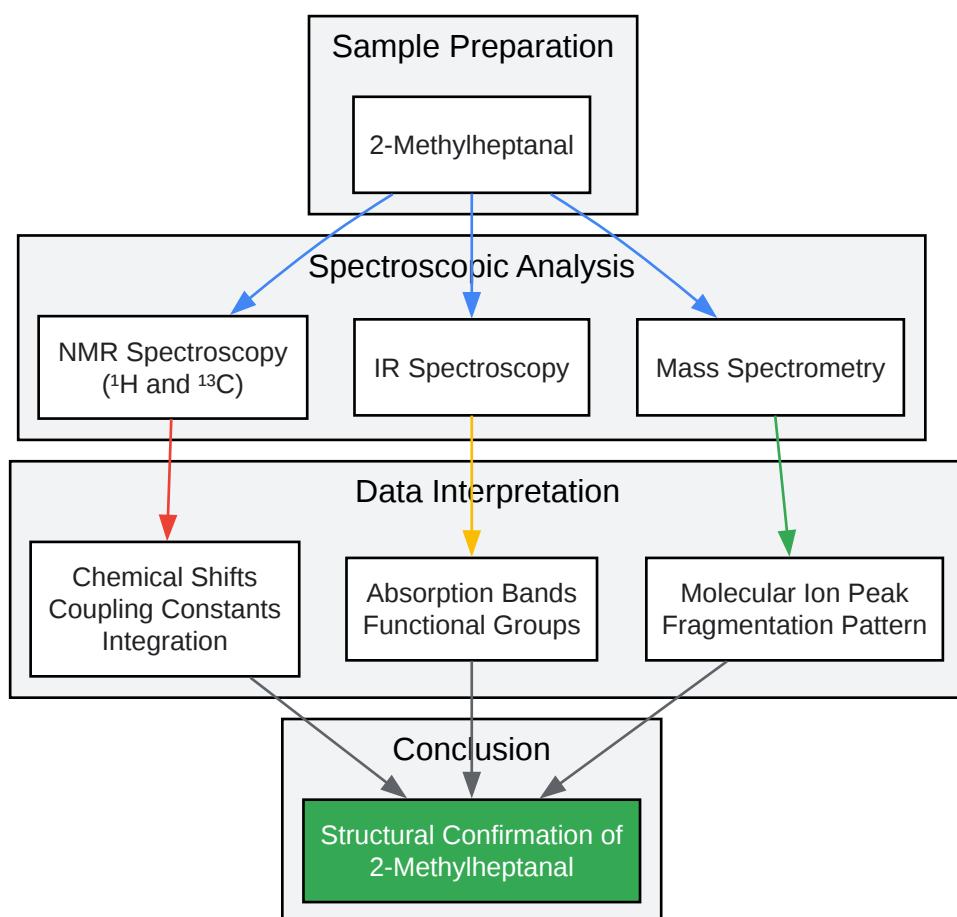
- In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[10][11]}
- This causes the molecules to ionize and fragment.

Detection:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of **2-Methylheptanal**.



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Caption: Workflow for the spectroscopic characterization of **2-Methylheptanal**.

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